molecular formula C8H8BNO3 B580527 2-Cyano-4-methoxyphenylboronic Acid CAS No. 1233968-22-3

2-Cyano-4-methoxyphenylboronic Acid

Cat. No.: B580527
CAS No.: 1233968-22-3
M. Wt: 176.966
InChI Key: GZCUBWKIKPSBPB-UHFFFAOYSA-N
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Description

2-Cyano-4-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2). The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Scientific Research Applications

2-Cyano-4-methoxyphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

2-Cyano-4-methoxyphenylboronic Acid is classified under GHS07 for safety. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Mechanism of Action

Target of Action

The primary target of 2-Cyano-4-methoxyphenylboronic Acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

Its success in the suzuki–miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . Additionally, the compound should be stored in a refrigerator to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

    Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-methoxyphenylboronic acid is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and allow for a broader range of chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

(2-cyano-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUBWKIKPSBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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